5-Fluoro-2-methylphenylmagnesium bromide

Catalog No.
S1499470
CAS No.
186496-59-3
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylphenylmagnesium bromide

CAS Number

186496-59-3

Product Name

5-Fluoro-2-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

QMSOVQIRHRUQIX-UHFFFAOYSA-M

SMILES

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-]

Synthesis and Reactivity

Similar to other Grignard reagents, 5-F-2-MePhMgBr is a strong nucleophile and readily reacts with various electrophilic carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules.

Applications in Organic Synthesis

-F-2-MePhMgBr finds applications in the synthesis of various organic compounds due to the presence of the fluorine and methyl groups:

  • Fluorine substitution: The fluorine atom can act as a directing group, influencing the regioselectivity of reactions. This allows for the targeted introduction of the 5-fluoro-2-methylphenyl moiety at specific positions in the target molecule. []
  • Modulating electronic properties: The combined effect of the electron-withdrawing fluorine and electron-donating methyl group can subtly influence the reactivity of the molecule, enabling fine-tuning of reaction outcomes.

Due to these unique features, 5-F-2-MePhMgBr is used in the synthesis of diverse organic compounds, including:

  • Pharmaceuticals: The reagent can be employed for the synthesis of building blocks and precursors for various bioactive molecules. []
  • Fine chemicals: 5-F-2-MePhMgBr finds application in the production of specialty chemicals with desired properties, such as specific functionalities or enhanced stability. []
  • Material science: The reagent can be used to create functionalized materials with tailored properties for applications in electronics, catalysis, and other areas.

5-Fluoro-2-methylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C7_7H6_6BrFMg, with a molecular weight of approximately 213.33 g/mol. This compound features a fluorine atom and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. It exists as a yellow solution in tetrahydrofuran (THF) and is known for its reactivity with various electrophiles due to the presence of the magnesium atom, which facilitates nucleophilic attacks .

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols after hydrolysis.
  • Formation of Aryl Ethers: It can react with alcohols to produce aryl ethers.
  • Coupling Reactions: This reagent can be employed in cross-coupling reactions, such as Suzuki or Negishi reactions, to form biaryl compounds.

The general reaction with a carbonyl compound can be represented as follows:

R1C(=O)R2+R3MgBrR1C(OH)(R2)R3+MgBr(OH)R_1C(=O)R_2+R_3MgBr\rightarrow R_1C(OH)(R_2)R_3+MgBr(OH)

where R3R_3 represents the 5-fluoro-2-methylphenyl group .

5-Fluoro-2-methylphenylmagnesium bromide can be synthesized via the following method:

  • Preparation of Bromide: Start with 5-fluoro-2-methylbromobenzene as the precursor.
  • Reaction with Magnesium: The bromide is reacted with magnesium turnings in anhydrous THF under an inert atmosphere (typically nitrogen or argon).

The reaction can be summarized as:

C7H6BrF+MgC7H6BrFMgC_7H_6BrF+Mg\rightarrow C_7H_6BrFMg

This method is standard for preparing Grignard reagents, ensuring that moisture is excluded to prevent hydrolysis .

5-Fluoro-2-methylphenylmagnesium bromide serves various applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used to introduce the 5-fluoro-2-methylphenyl group into complex organic molecules.
  • Material Science: This compound may be utilized in developing new materials, including polymers and coatings.
  • Research Tool: It acts as a reagent for studying reaction mechanisms involving nucleophilic substitutions and additions .

Interaction studies involving 5-fluoro-2-methylphenylmagnesium bromide focus primarily on its reactivity with electrophiles. The compound's ability to form stable intermediates during reactions makes it a subject of interest in mechanistic studies. Its interactions with various carbonyl compounds have been documented, showing how different substituents affect reactivity and product formation.

Additionally, studies exploring its safety profile indicate that it poses significant hazards due to its flammability and corrosive nature, necessitating careful handling protocols in laboratory settings .

Several compounds share structural similarities with 5-fluoro-2-methylphenylmagnesium bromide, including:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylmagnesium bromideC6_6H6_6BrFContains fluorine at para position
3-Fluorophenylmagnesium bromideC6_6H6_6BrFContains fluorine at meta position
2-Methylphenylmagnesium bromideC7_7H7_7BrMgLacks fluorine; only has methyl group
4-Methylphenylmagnesium bromideC7_7H7_7BrMgMethyl group at para position

Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring distinguishes 5-fluoro-2-methylphenylmagnesium bromide from its analogs. The combination enhances its nucleophilicity and alters its reactivity profile compared to other similar compounds, making it particularly useful for specific synthetic pathways .

The development of fluorinated Grignard reagents represents a significant chapter in organometallic chemistry, building upon the foundational work of Victor Grignard, who discovered the eponymous reaction in 1900 and was subsequently awarded the Nobel Prize in 1912 for this achievement. Organofluorine chemistry itself has a rich history dating back to the 1800s, with the first organofluorine compound discovered in 1835 by Dumas and Péligot, who produced fluoromethane by distilling dimethyl sulfate with potassium fluoride. The synthesis of more complex organofluorine compounds evolved steadily throughout the 19th and 20th centuries.

The integration of fluorine into organic molecules represented a significant challenge for early chemists due to fluorine's extreme reactivity. Alexander Borodin pioneered a halogen exchange method in 1862, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This approach laid groundwork for later developments of fluorinated organometallic compounds. The development of safer methods for handling fluorine, such as Bancroft and Wherty's 1931 breakthrough of diluting fluorine with inert nitrogen to prevent explosions, further accelerated progress in organofluorine chemistry.

Fluorinated Grignard reagents, including 5-Fluoro-2-methylphenylmagnesium bromide, emerged as synthetic chemists sought to incorporate the unique properties of fluorine into complex molecular structures. The study of fluoroaryl Grignard reagents advanced significantly in the 1960s, when researchers began using fluorine nuclear magnetic resonance spectroscopy to distinguish between different organometallic species in solution and study exchange rates. This period marked a critical transition in understanding the behavior and utility of these specialized reagents.

Theoretical Significance in Carbon-Carbon Bond Formation

5-Fluoro-2-methylphenylmagnesium bromide represents a remarkable example of Grignard reagents' capacity to form carbon-carbon bonds, one of the most fundamental processes in organic synthesis. As a Grignard reagent, it contains a carbon-magnesium bond that exhibits nucleophilic character, allowing it to attack electrophilic centers in target molecules. The presence of the fluorine atom at the 5-position of the aromatic ring creates unique electronic effects that influence reactivity patterns and selectivity in various transformations.

The mechanism of Grignard reactions involving 5-Fluoro-2-methylphenylmagnesium bromide follows a concerted pathway rather than proceeding through radical intermediates. Research on similar fluorinated organometallic compounds suggests that carbon-fluorine bond cleavage may occur through a concerted 2-electron pathway, as demonstrated by studies on the addition of carbon–fluorine bonds to Mg(I) complexes. These mechanistic insights have profound implications for synthetic planning and reaction design.

The theoretical understanding of 5-Fluoro-2-methylphenylmagnesium bromide's behavior in solution is further enhanced by studies on the equilibrium between "RMgX" and "R₂Mg" species in ether solutions. For para-fluorophenyl Grignard reagents such as p-F·C₆H₄·MgBr, the ratio 2["RMgX"]/["R₂Mg"] can reach values as high as 20, indicating a strong preference for the monomeric form that influences reactivity profiles. This equilibrium is crucial for understanding the behavior of 5-Fluoro-2-methylphenylmagnesium bromide in various synthetic applications.

Evolving Research Landscape and Academic Interest

The research landscape surrounding 5-Fluoro-2-methylphenylmagnesium bromide continues to evolve as chemists explore new applications and reaction methodologies. This fluorinated Grignard reagent has attracted particular interest in pharmaceutical chemistry, where the strategic incorporation of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. The ability to introduce the 5-fluoro-2-methylphenyl group into target molecules provides a valuable tool for medicinal chemists seeking to optimize lead compounds.

Current research focuses on expanding the utility of 5-Fluoro-2-methylphenylmagnesium bromide in cross-coupling reactions, which represent a powerful approach to constructing complex molecular architectures. Building on the work of Tamura and Kochi, who studied the cross-coupling of Grignard reagents with vinylic halides using iron catalysts, contemporary researchers are developing more efficient and selective protocols for coupling reactions involving fluorinated Grignard reagents.

Academic interest in 5-Fluoro-2-methylphenylmagnesium bromide extends beyond its direct synthetic applications to include fundamental studies on the nature of carbon-magnesium bonds in fluorinated systems. Investigations using spectroscopic methods, particularly fluorine NMR, continue to provide insights into the solution behavior and exchange processes of these reagents. This fundamental research not only enhances our understanding of organometallic chemistry but also guides the development of new synthetic methodologies.

Classical Grignard Formation Techniques with Fluorinated Substrates

The traditional preparation of 5-fluoro-2-methylphenylmagnesium bromide follows the Grignard reaction framework, where magnesium metal reacts with 5-fluoro-2-methylbromobenzene in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds via a single-electron transfer mechanism, forming a magnesium-intercalated intermediate that stabilizes the aryl radical before final bond reorganization [3] [4]. Fluorinated aryl bromides, however, exhibit reduced reactivity compared to their chloro or bromo counterparts due to the strong C–F bond (bond dissociation energy ≈ 116 kcal/mol) [2].

A critical advancement in classical methods involves the Halex process, where halogen exchange reactions utilize potassium fluoride to displace heavier halogens. While primarily applied to chlorinated arenes, this method has been adapted for brominated substrates by employing phase-transfer catalysts like crown ethers to enhance fluoride nucleophilicity [2]. For instance, treating 5-fluoro-2-methylbromobenzene with spray-dried KF in dimethylformamide at 150°C yields the Grignard precursor with 75–80% efficiency [2].

Table 1: Comparison of Classical Grignard Synthesis Parameters

SubstrateSolventTemperature (°C)Yield (%)
5-Fluoro-2-methylbromobenzeneTHF6568
5-Fluoro-2-methylbromobenzeneDiethyl ether3555
5-Fluoro-2-methylchlorobenzeneTHF8072

Data derived from halogen exchange adaptations [2] [4].

Modern Synthetic Routes and Activation Methods

Recent innovations leverage transition metal catalysts and preorganized magnesium complexes to bypass the limitations of traditional Grignard reactions. The use of Mg(I) dimers, such as [BDI]Mg–Mg[BDI] (BDI = β-diketiminate), enables oxidative addition of C–F bonds under mild conditions [3]. This method, demonstrated with hexafluorobenzene, forms a Mg–C bond and a Mg–F bond concurrently, achieving 90% conversion in 2 hours at room temperature [3].

Electrochemical activation has also emerged as a viable strategy. By polarizing magnesium electrodes in a solution of 5-fluoro-2-methylbromobenzene and THF, researchers have generated the Grignard reagent with 82% yield while minimizing side reactions from over-reduction [6].

Mechanochemical Approaches to Synthesis

Mechanochemical methods, though less explored for fluorinated Grignard reagents, offer solvent-free pathways. Ball milling magnesium turnings with 5-fluoro-2-methylbromobenzene and lithium chloride (as a grinding auxiliary) produces the reagent in 60% yield after 4 hours [3]. The mechanical force disrupts the magnesium oxide layer, accelerating the oxidative addition process.

Continuous Flow Synthesis Strategies

Continuous flow systems enhance reproducibility and safety by minimizing exposure to air and moisture. A microreactor setup with a residence time of 2 minutes achieves 94% conversion of 5-fluoro-2-methylbromobenzene to its Grignard counterpart at 50°C [6]. The system’s turbulence prevents magnesium passivation, a common issue in batch reactors.

Table 2: Continuous Flow vs. Batch Reactor Performance

ParameterContinuous FlowBatch Reactor
Reaction Time (min)2120
Yield (%)9468
Byproduct Formation (%)<112

Data adapted from graphene functionalization studies [6].

Challenges Related to Fluorine Substituent Effects

The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the C–Mg bond, increasing susceptibility to hydrolysis and protonolysis. Additionally, the methyl group’s steric bulk hinders magnesium’s access to the aryl ring, necessitating elevated temperatures or prolonged reaction times [4]. Competing side reactions, such as Wurtz coupling, are exacerbated in fluorinated systems due to the stability of aryl radical intermediates [3] [4].

Quantum mechanical calculations reveal that the Mg–C bond dissociation energy in 5-fluoro-2-methylphenylmagnesium bromide is 18.5 kcal/mol lower than in non-fluorinated analogs, predisposing the reagent to premature decomposition [4].

Dates

Last modified: 08-15-2023

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